molecular formula C12H19N5 B11749671 N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine

N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine

Cat. No.: B11749671
M. Wt: 233.31 g/mol
InChI Key: KMWWWEBYPFLVEE-UHFFFAOYSA-N
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Description

N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of two pyrazole rings in its structure makes it a versatile scaffold for further functionalization and derivatization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine typically involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 1-propyl-1H-pyrazol-3-amine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method also enhances the safety and efficiency of the process, reducing the risk of side reactions and improving the overall yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions

N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Pyrazole N-oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Functionalized pyrazole derivatives with various substituents.

Scientific Research Applications

N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the functional groups present on the pyrazole rings.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethyl-1H-pyrazole-4-carbaldehyde: A precursor used in the synthesis of N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine.

    1-Propyl-1H-pyrazol-3-amine: Another precursor used in the synthesis.

    Pyrazole N-oxides: Oxidized derivatives of pyrazole compounds.

Uniqueness

This compound is unique due to its dual pyrazole ring structure, which provides multiple sites for functionalization and derivatization. This structural feature enhances its versatility and potential for various applications in different fields.

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine

InChI

InChI=1S/C12H19N5/c1-4-6-17-7-5-12(15-17)13-8-11-9-14-16(3)10(11)2/h5,7,9H,4,6,8H2,1-3H3,(H,13,15)

InChI Key

KMWWWEBYPFLVEE-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)NCC2=C(N(N=C2)C)C

Origin of Product

United States

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